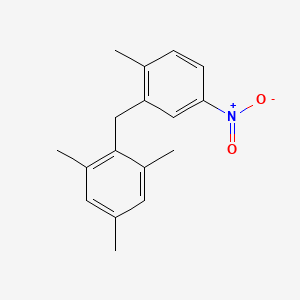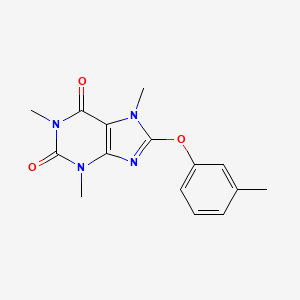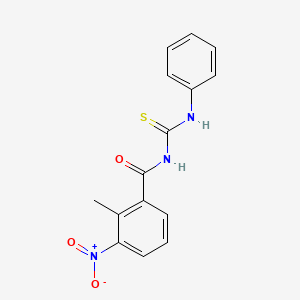
1,3,5-trimethyl-2-(2-methyl-5-nitrobenzyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,5-trimethyl-2-(2-methyl-5-nitrobenzyl)benzene is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is commonly referred to as 'TMB' and is used in various fields of research, including medicinal chemistry, biochemistry, and pharmacology.
Mécanisme D'action
The mechanism of action of TMB is not fully understood, but it is believed to interact with various receptors in the body, including the opioid receptors. It is also thought to inhibit the production of pro-inflammatory cytokines, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
TMB has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit the production of nitric oxide, which is involved in the inflammatory response. It has also been shown to have analgesic properties in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using TMB in lab experiments is its ability to form inclusion complexes with other molecules, which can enhance their solubility and bioavailability. However, TMB is also known to be relatively unstable, which can limit its use in certain experiments.
Orientations Futures
There are several potential future directions for TMB research. One area of interest is its potential use in drug delivery systems. TMB has been shown to form inclusion complexes with various drugs, which could enhance their efficacy and reduce their toxicity. Another area of interest is its potential use as an anti-inflammatory agent. Further studies are needed to fully understand its mechanism of action and potential therapeutic applications.
Conclusion:
In conclusion, 1,3,5-trimethyl-2-(2-methyl-5-nitrobenzyl)benzene is a chemical compound that has gained significant attention in scientific research due to its unique properties. It has been studied for its potential use in various scientific applications, including drug delivery systems and anti-inflammatory agents. While there is still much to be learned about this compound, its potential applications make it an exciting area of research for the future.
Méthodes De Synthèse
The synthesis of TMB involves a series of chemical reactions that include the condensation of 2-methyl-5-nitrobenzaldehyde with 1,3,5-trimethylbenzene in the presence of a base catalyst. This reaction results in the formation of TMB, which is then purified using various methods such as recrystallization and column chromatography.
Applications De Recherche Scientifique
TMB has been extensively studied for its potential use in various scientific applications. In medicinal chemistry, TMB has been investigated for its anti-inflammatory and analgesic properties. It has also been studied for its potential use as a drug delivery system due to its ability to form inclusion complexes with other molecules.
Propriétés
IUPAC Name |
1,3,5-trimethyl-2-[(2-methyl-5-nitrophenyl)methyl]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2/c1-11-7-13(3)17(14(4)8-11)10-15-9-16(18(19)20)6-5-12(15)2/h5-9H,10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKOSBPIJEDIHIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])CC2=C(C=C(C=C2C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3,5-Trimethyl-2-[(2-methyl-5-nitrophenyl)methyl]benzene | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-{2-cyano-3-[(4-hydroxyphenyl)amino]-3-oxo-1-propen-1-yl}-2-methoxybenzoic acid](/img/structure/B5754269.png)

![N-allyl-N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-methylbenzamide](/img/structure/B5754277.png)
![[3-ethoxy-4-(1-naphthylmethoxy)phenyl]methanol](/img/structure/B5754285.png)
![4-[2-(3,4-dichlorophenoxy)ethyl]morpholine](/img/structure/B5754288.png)



![5-[(3-chloro-4-methoxybenzoyl)amino]isophthalic acid](/img/structure/B5754314.png)

![methyl 3-[(2-methylbenzoyl)amino]benzoate](/img/structure/B5754330.png)